molecular formula C14H16F3N3O7 B591446 N-((E)-3-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)allyl)-2,2,2-trifluoroacetamide CAS No. 869222-68-4

N-((E)-3-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)allyl)-2,2,2-trifluoroacetamide

Cat. No. B591446
CAS RN: 869222-68-4
M. Wt: 395.291
InChI Key: DMXZSDJKAIYXMV-TVIFIVJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((E)-3-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)allyl)-2,2,2-trifluoroacetamide is a useful research compound. Its molecular formula is C14H16F3N3O7 and its molecular weight is 395.291. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis in Pharmaceutical Research

  • Design and Synthesis of Novel Dinucleotide Analogs : A study by Valiyev et al. (2010) focused on synthesizing dinucleotide analogs, using a new strategy for coupling reagents. This indicates the compound's relevance in nucleotide analog synthesis, potentially for therapeutic applications (Valiyev et al., 2010).

  • Synthesis of Pyrimidine-Diones and Their Electrophilic Reactions : Research by Mekuskiene and Vainilavicius (2006) discusses the synthesis of pyrimidine-2,4-diones, which are structurally similar to the compound , highlighting its potential in developing novel compounds with electrophilic properties (Mekuskiene & Vainilavicius, 2006).

Chemical Synthesis and Molecular Structure

  • Arsenic-Containing Cyclic Ethers Synthesis : A study by Guttenberger et al. (2016) synthesized arsenic-containing cyclic ethers, showcasing the compound's utility in synthesizing complex molecular structures for potentially exploring novel arsenolipids (Guttenberger et al., 2016).

  • Novel Antioxidant Agents from Vitamin Analogues : Research by Manfredini et al. (2000) involved creating molecular combinations of antioxidants, demonstrating the compound's use in synthesizing new molecules with potential antioxidant properties (Manfredini et al., 2000).

Biomedical Research and Molecular Imprinting

  • Enhancement of Molecular Imprinted Polymers : Fahim and Abu-El Magd (2021) studied the reaction of certain pyrimidines to create molecular imprinted polymers, indicating the compound's role in advanced material science, particularly in biomedical applications (Fahim & Abu-El Magd, 2021).

Advanced Chemical Synthesis Techniques

  • Synthesis of Deoxyuridine Derivatives : Bolte's study (1994) on the structure of a deoxyuridine derivative shows the compound's significance in nucleoside synthesis, which is crucial in pharmaceutical research (Bolte, 1994).

  • Tetrahydrofurans Synthesis : Friestad and Lee (2009) explored the addition of allyltributylstannane to create tetrahydrofuran, demonstrating the compound's application in creating specific chemical structures (Friestad & Lee, 2009).

properties

IUPAC Name

N-[(E)-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O7/c15-14(16,17)12(25)18-3-1-2-6-4-20(13(26)19-10(6)24)11-9(23)8(22)7(5-21)27-11/h1-2,4,7-9,11,21-23H,3,5H2,(H,18,25)(H,19,24,26)/b2-1+/t7-,8-,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXZSDJKAIYXMV-TVIFIVJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)/C=C/CNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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